molecular formula C8H15Cl4FeN2 B1279600 1-Butyl-3-methylimidazolium Tetrachloroferrate CAS No. 359845-21-9

1-Butyl-3-methylimidazolium Tetrachloroferrate

Cat. No. B1279600
M. Wt: 336.9 g/mol
InChI Key: FYHLFBVHUIJIII-UHFFFAOYSA-J
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Description

1-Butyl-3-methylimidazolium tetrachloroferrate(III) [Bmim][FeCl4] is an iron-containing ionic liquid (IL) that has been utilized as a building block in the synthesis of transparent, ion-conducting, and paramagnetic ionogels. This IL is known for its unique combination of properties, including thermal stability, ionic conductivity, and magnetic properties, which make it a subject of interest for various applications in materials science .

Synthesis Analysis

The synthesis of 1-butyl-3-methylimidazolium-based ionic liquids typically involves the reaction of an imidazole derivative with an appropriate alkyl halide. For instance, 1-methyl-3-butylimidazolium chloride is synthesized by reacting N-methylimidazolium with chlorobutane . Although the specific synthesis of [Bmim][FeCl4] is not detailed in the provided papers, it can be inferred that a similar synthetic route may be employed, with the incorporation of an iron chloride salt to introduce the tetrachloroferrate anion.

Molecular Structure Analysis

The molecular structure of 1-butyl-3-methylimidazolium chloride, a related compound, has been elucidated through X-ray crystallography. This analysis revealed a hydrogen bonding network involving the chloride anion and the imidazolium ring, as well as hydrophobic interactions between the n-butyl groups of the cations . While the structure of [Bmim][FeCl4] is not explicitly discussed, it is likely to exhibit similar interactions between the cation and anion, contributing to its stability and liquid state properties.

Chemical Reactions Analysis

1-Butyl-3-methylimidazolium-based ionic liquids have been used as reaction media for the synthesis and crystallization of coordination polymers. For example, 1-butyl-3-methylimidazolium bromide was used to synthesize a metal-organic framework with cadmium and 1,4-benzenedicarboxylate, demonstrating the IL's ability to facilitate the formation of complex structures . This suggests that [Bmim][FeCl4] could also be used in similar chemical reactions, potentially influencing the crystallization and properties of the resulting materials.

Physical and Chemical Properties Analysis

The physical properties of 1-butyl-3-methylimidazolium tetrafluoroborate, a compound similar to [Bmim][FeCl4], have been studied, revealing that its densities and viscosities can be predicted based on the concentration of the ionic liquid . The thermal stability and ionic conductivity of [Bmim][FeCl4] have been significantly enhanced upon incorporation into a PMMA matrix, with the onset weight loss observed for pure PMMA being completely suppressed . Additionally, the magnetic properties of [Bmim][FeCl4] are similar to those of the pure IL and are not affected by incorporation into the PMMA matrix, indicating that the IL retains its paramagnetic characteristics even when used in composite materials .

Scientific Research Applications

Magnetic Fluids

1-Butyl-3-methylimidazolium Tetrachloroferrate (bmim[FeCl4]) and 1-butyronitrile-3-methylimidazolium tetrachloroferrate (nbmim[FeCl4]) are two room-temperature ionic liquids with magnetic susceptibilities that enable them to respond to magnets. Despite similar magnetic susceptibilities, their distinct responses are influenced by factors like density, viscosity, and surface tension, making them a new class of magnetic fluids with potential practical applications (Hayashi, Saha, & Hamaguchi, 2006).

Recovery and Separation

The recovery of bmim[FeCl4] from its mixture with water has been explored, demonstrating the potential for magnetic field application in combination with conventional methods for recovering magnetic ionic liquids from reaction mixtures (Lee, Ha, You, & Koo, 2007).

Synthesis and Characterization

Room-temperature magnetic ionic liquids including bmim[FeCl4] have been synthesized and characterized, providing foundational data for the application of magnetic ionic liquids. This research expands the types of cations used in magnetic ionic liquids and contributes to their broader application (Wang, Yao, Nie, Zhang, & Li, 2012).

Catalytic Applications

1-Butyl-3-methylimidazolium Tetrachloroferrate has been shown to be an efficient catalyst for solvent-free metal-catalyzed Michael addition reactions, especially under microwave conditions. This highlights its potential as an ionic liquid catalyst that can be recycled (Vasiloiu, Gaertner, & Bica, 2012).

Safety And Hazards

The compound is considered hazardous. It causes skin irritation and serious eye irritation . It is also harmful to the respiratory system .

Future Directions

The compound has been used as a building block in the synthesis of transparent, ion-conducting, and paramagnetic ionogels . It has also been used in the fabrication of lithium-ion batteries .

properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;tetrachloroiron(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.4ClH.Fe/c1-3-4-5-10-7-6-9(2)8-10;;;;;/h6-8H,3-5H2,1-2H3;4*1H;/q+1;;;;;+3/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHLFBVHUIJIII-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.Cl[Fe-](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl4FeN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-methylimidazolium Tetrachloroferrate

CAS RN

359845-21-9
Record name 1-Butyl-3-methylimidazolium Tetrachloroferrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
524
Citations
J Safarov, D Tuma, K Müller - Journal of molecular liquids, 2022 - Elsevier
The paramagnetic ionic liquid 1-butyl-3-methylimidazolium tetrachloroferrate [BMIM][FeCl 4 ] was subject to multiple high-precision thermophysical property measurements under both …
Number of citations: 1 www.sciencedirect.com
J Safarov, C Sperlich, A Namazova, A Aliyev… - Fluid Phase …, 2018 - Elsevier
Solubility data of carbon dioxide (CO 2 ) in the two ionic liquids 1-butyl-3-methylimidazolium tetrafluoroborate [BMIM][BF 4 ] and 1-butyl-3-methylimidazolium tetrachloroferrate [BMIM][…
Number of citations: 14 www.sciencedirect.com
S Ullah, MA Bustam, AG Al‐Sehemi… - Journal of Raman …, 2020 - Wiley Online Library
… In this study, two magnetic ionic liquids including the 1-butyl-3-methylimidazolium tetrachloroferrate [Bmim][FeCl 4 ] and 1-butyl-3-methylimidazolium thiocyanate [Bmim][SCN] were …
S Ullah, MA Bustam, AM Shariff, G Gonfa, K Izzat - Applied Surface Science, 2016 - Elsevier
… The aim of this work is to study the corrosion of A36 mild steel towards 1-butyl-3-methylimidazolium tetrachloroferrate ([C 4 C 1 im][FeCl 4 ]) ionic liquid. The [C 4 C 1 im][FeCl 4 ] is a …
Number of citations: 38 www.sciencedirect.com
ZL Xie, A Jeličić, FP Wang, P Rabu… - Journal of Materials …, 2010 - pubs.rsc.org
The iron-containing ionic liquid (IL) 1-butyl-3-methylimidazolium tetrachloroferrate(III) [Bmim][FeCl4] has been used as a building block in the synthesis of transparent, ion-conducting, …
Number of citations: 79 pubs.rsc.org
T Iimori, Y Abe - Chemistry Letters, 2016 - journal.csj.jp
… Here, we report a Faraday rotation spectrum for 1-butyl-3methylimidazolium tetrachloroferrate ([bmim][FeCl4]) at room temperature and argue that [bmim][FeCl4] is useful as a potential …
Number of citations: 3 www.journal.csj.jp
H Helmi, F Falaki, M Karimi, F Babaloii - Desalin. Water Treat, 2017 - researchgate.net
… Also, as reported previously [37,38], 1-butyl-3-methylimidazolium tetrachloroferrate (bmim [… Calcinated alunite Fe3O4 magnetic NP with 1-butyl-3-methylimidazolium tetrachloroferrate …
Number of citations: 4 www.researchgate.net
X Li, Q Zhou, X Lu, S Zhang - Journal of Molecular Liquids, 2017 - Elsevier
… In this work, three MILs were synthesized and characterized, including 1-butyl-3-methylimidazolium tetrachloroferrate ([Bmim][FeCl 4 ]), 1-hexyl-3-methylimidazolium tetrachloroferrate ([…
Number of citations: 18 www.sciencedirect.com
CM Burba, HC Chang - Molecules, 2022 - mdpi.com
… [21] demonstrated this effect by exploiting the paramagnetic nature of 1-butyl-3-methylimidazolium tetrachloroferrate(III), [C 4 mim]FeCl 4 , to enhance the rate of benzene gas uptake in …
Number of citations: 4 www.mdpi.com
KI Juharni - 2012 - utpedia.utp.edu.my
… This project essentially focuses on the corrosion behavior of ionic liquid 1-butyl-3methylimidazolium tetrachloroferrate towards mild steel. Several stages are divided in order to achieve …
Number of citations: 3 utpedia.utp.edu.my

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